4-Benzyloxy-5-fluoro-3-methoxybenzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have explored the synthesis of fluorinated analogues of combretastatin A-4 using benzaldehydes, including derivatives similar to 4-Benzyloxy-5-fluoro-3-methoxybenzaldehyde, to investigate their anticancer properties. The most active fluoro analogue demonstrated significant cell growth inhibitory properties, retaining the potent anticancer efficacy of combretastatin A-4 (Lawrence et al., 2003).
Organic Synthesis Enhancements
The synthesis of 4-benzyloxy-2-methoxybenzaldehyde, through O-alkylation and Vilsmeier-Hack reaction, yielded high product efficiency under optimized conditions. This synthesis route highlights the compound's utility in complex organic syntheses (Lu Yong-zhong, 2011).
Schiff Base Compounds and Metal Ion Binding
Another application involves the synthesis of Schiff base compounds derived from benzyloxybenzaldehyde derivatives for metal ion binding. These compounds demonstrate significant extraction abilities for various metal ions, underscoring their potential in metal ion sensing and removal applications (Güler et al., 2012).
Antioxidant Activity
Derivatives of benzyloxybenzaldehyde, including structures analogous to this compound, have been synthesized and tested against HL-60 cell lines for anticancer activity, showcasing preliminary structure-activity relationships and significant apoptosis induction in cancer cells (Lin et al., 2005).
properties
IUPAC Name |
3-fluoro-5-methoxy-4-phenylmethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFUHKKBWHZBKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)F)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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